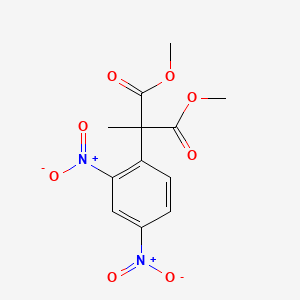

Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate

Description

Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate (CAS: 860786-10-3) is a malonate ester derivative featuring a 2,4-dinitrophenyl group and a methyl substituent at the central carbon. Synthesized via ipso nucleophilic substitution of 2,4-dinitrobenzene sulfonic acid, this compound is obtained in 73% yield through silica gel column chromatography and characterized by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopy . Its liquid state at room temperature and high purity make it suitable for applications in pharmaceutical intermediates and regulatory-compliant reference materials .

Properties

IUPAC Name |

dimethyl 2-(2,4-dinitrophenyl)-2-methylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O8/c1-12(10(15)21-2,11(16)22-3)8-5-4-7(13(17)18)6-9(8)14(19)20/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJYBPLNWGEKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate typically involves the reaction of 2,4-dinitrophenylhydrazine with dimethyl 2-methylmalonate. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves the formation of a hydrazone intermediate, which then undergoes further reaction to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate undergoes various chemical reactions, including:

Nucleophilic Addition-Elimination Reactions: This compound reacts with nucleophiles to form addition products, which can then eliminate a small molecule such as water.

Reduction Reactions: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups under appropriate conditions.

Substitution Reactions: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Nucleophilic Addition-Elimination: Common reagents include hydrazine and other nucleophiles, with reactions typically carried out in methanol or ethanol.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Various halogenating agents and bases can be employed depending on the desired substitution.

Major Products

Hydrazones: Formed from nucleophilic addition of hydrazine.

Amines: Resulting from the reduction of nitro groups.

Substituted Malonates: Products of substitution reactions.

Scientific Research Applications

Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate involves its ability to undergo nucleophilic addition-elimination reactions. The dinitrophenyl group acts as an electron-withdrawing group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various biochemical assays and synthetic applications .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Key Malonate Derivatives

Biological Activity

Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate (DM-DNPM) is an organic compound notable for its diverse biological activities and applications in synthetic chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H12N2O8

- Molecular Weight : 312.23 g/mol

- CAS Number : 102-62-5

DM-DNPM features a dinitrophenyl group, which is significant in its biological interactions, particularly in enzyme inhibition and as a potential therapeutic agent.

DM-DNPM exhibits various biological activities primarily due to the electron-withdrawing effects of the dinitrophenyl moiety. This characteristic enhances its reactivity towards nucleophiles, making it a useful intermediate in the synthesis of biologically active compounds.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting cellular processes.

- Antimicrobial Properties : Preliminary studies suggest that DM-DNPM may possess antimicrobial activity, making it a candidate for further investigation as an antibacterial agent.

- Cytotoxicity : Research indicates that DM-DNPM can induce cytotoxic effects in various cancer cell lines, suggesting potential applications in cancer therapy.

Synthesis and Reaction Conditions

The synthesis of DM-DNPM typically involves the reaction of malonic acid derivatives with 2,4-dinitrochlorobenzene under basic conditions. The following table summarizes key synthesis parameters:

| Reactants | Base Used | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|

| Dimethyl malonate + 2,4-DNCl | K2CO3 | 60 | 4-8 | 80 |

| Dimethyl malonate + 2,4-DNCl | Cs2CO3 | 64 | 4-8 | 80 |

Study on Enzyme Inhibition

A study published in Journal of Organic Chemistry demonstrated that DM-DNPM effectively inhibits the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The inhibition was quantified using IC50 values, revealing a competitive inhibition mechanism.

Antimicrobial Activity

In vitro assays conducted against Staphylococcus aureus and Escherichia coli showed that DM-DNPM exhibits significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Cytotoxic Effects on Cancer Cells

Research presented at the International Conference on Cancer Therapeutics indicated that DM-DNPM reduced cell viability in breast cancer cell lines by inducing apoptosis. Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis of this compound typically involves alkylation or condensation reactions. For example, Pd-catalyzed allylic substitution using palladium acetate (Pd(OAc)₂) and LiHMDS in anhydrous THF has been reported for analogous fluorinated malonate esters, yielding products via column chromatography (hexane/EtOH) . Optimization strategies include:

- Catalyst selection : Transition metals like Pd(OAc)₂ improve regioselectivity in allylic substitutions.

- Temperature control : Reflux conditions (e.g., 70–135°C in 1,2-dichloroethane or toluene) enhance reaction rates while minimizing side products .

- Purification : Silica gel chromatography or Dean-Stark traps for azeotropic water removal are critical for isolating pure products .

Yield improvements (up to 92% in fluorinated analogs) are achieved by adjusting stoichiometry and using inert atmospheres to prevent oxidation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key data points confirm its structure?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Signals for methyl ester groups (δ ~3.7–4.3 ppm for OCH₃), aromatic protons from the dinitrophenyl group (δ ~7.2–8.1 ppm), and methyl/methylene protons (δ ~1.3–2.5 ppm) .

- IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹), nitro groups (asymmetric/symmetric NO₂ ~1520–1350 cm⁻¹), and C–O ester linkages (~1250 cm⁻¹) .

- UV-Vis : Absorption bands in the 300–400 nm range due to the dinitrophenyl chromophore, useful for tracking reactivity .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 307.1 for related malonates) confirm molecular weight .

Advanced: How does the electron-withdrawing 2,4-dinitrophenyl group influence the reactivity of malonate esters in nucleophilic substitution or cyclocondensation reactions?

Answer:

The 2,4-dinitrophenyl group enhances electrophilicity at the malonate’s α-carbon due to strong inductive effects, facilitating nucleophilic attacks (e.g., in Knoevenagel condensations). However, steric hindrance from the methyl and nitro groups may reduce reaction rates. Comparative studies with fluorinated analogs show that nitro groups stabilize intermediates in cyclocondensation (e.g., forming quinoline derivatives at 90°C in diphenyl ether) . Hydrolysis challenges arise due to steric protection of the ester group, requiring harsher basic conditions (e.g., NaOH/EtOH reflux) compared to unsubstituted malonates .

Advanced: Can this compound act as a ligand in coordination chemistry, and what structural features dictate its metal-binding behavior?

Answer:

Yes. The nitro and ester groups provide potential coordination sites. For example, Fe(II) complexes with Schiff base ligands derived from dinitrophenyl hydrazines adopt octahedral geometries, confirmed by magnetic moment measurements (~1 electron, μ ~1.73 BM) and IR data showing shifts in ν(N–O) and ν(C=N) upon coordination . The malonate’s methyl groups may sterically influence metal-ligand bond angles, as seen in analogous Pd-catalyzed systems .

Advanced: What stability concerns arise when handling this compound, and how can decomposition pathways be mitigated in experimental workflows?

Answer:

- Thermal instability : Decomposition risks increase above 100°C; reactions should use controlled heating (e.g., oil baths with temperature probes) .

- Hydrolytic sensitivity : Store under anhydrous conditions (e.g., molecular sieves) to prevent ester hydrolysis. Use aprotic solvents (e.g., DCM, THF) for reactions .

- Photodegradation : The dinitrophenyl group may undergo photoreduction; avoid prolonged UV exposure during analysis .

Advanced: How can computational modeling (e.g., DFT or molecular docking) elucidate reaction mechanisms involving this compound?

Answer:

- DFT studies : Calculate transition states for nucleophilic attacks on the malonate’s α-carbon, assessing electronic effects of nitro groups on activation energies .

- Molecular docking : Model interactions with enzymes like pig liver esterase (PLE) to predict hydrolysis rates or stereoselectivity, as done for analogous malonate esters .

- Tunnel cluster analysis : Identify steric constraints in enzyme active sites that affect catalytic promiscuity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.